N-[3-(allyloxy)phenyl]benzamide
Overview
Description
“N-[3-(allyloxy)phenyl]benzamide” is a derivative of benzamide . Benzamide is an organic compound with the chemical formula of C7H7NO. It is the simplest amide derivative of benzoic acid . In powdered form, it appears as a white solid, while in crystalline form, it appears as colorless crystals . It is slightly soluble in water, and soluble in many organic solvents .
Synthesis Analysis
Benzamides can be synthesized through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is reported to be green, rapid, mild, and highly efficient . The reaction times are low, and the process is high-yielding and eco-friendly .
Molecular Structure Analysis
The molecular structure of benzamide, the parent compound of “this compound”, is planar with the carbon, oxygen, nitrogen, and the first atom of each of the R groups on carbon and nitrogen lying in the same plane . The C−N bond distance is intermediate between the typical single bond C−N distance and the double bond C=N distance .
Chemical Reactions Analysis
Benzamides can undergo various chemical reactions. For instance, they can be synthesized through direct condensation of carboxylic acids and amines . The exact chemical reactions that “this compound” can undergo would depend on the specific conditions and reagents present.
Physical and Chemical Properties Analysis
Benzamides generally have high boiling points and melting points . These characteristics and their solubility in water result from the polar nature of the amide group and hydrogen bonding . The lower members of the series are soluble in water, with borderline solubility occurring in those that have five or six carbon atoms .
Mechanism of Action
The exact mechanism of action of “N-[3-(allyloxy)phenyl]benzamide” is not clear from the available information. However, some benzamide derivatives have been found to have potential anticancer activity . They can act as allosteric activators of human glucokinase , which could have implications for the treatment of type-2 diabetes .
Safety and Hazards
While specific safety and hazard information for “N-[3-(allyloxy)phenyl]benzamide” is not available, benzamide, the parent compound, is known to be harmful if swallowed and is suspected of causing genetic defects . It is recommended to use personal protective equipment, ensure adequate ventilation, avoid contact with skin, eyes, or clothing, and avoid dust formation when handling benzamide .
Future Directions
Research into benzamide derivatives, including “N-[3-(allyloxy)phenyl]benzamide”, could focus on their potential therapeutic applications. For instance, some benzamide derivatives have shown potential as anticancer agents and as allosteric activators of human glucokinase . Further research could explore these potential applications and develop more efficient synthesis methods.
Properties
IUPAC Name |
N-(3-prop-2-enoxyphenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-2-11-19-15-10-6-9-14(12-15)17-16(18)13-7-4-3-5-8-13/h2-10,12H,1,11H2,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLLXAGSWTMCJDX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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